3-[(3-Nitropyridin-2-yl)amino]benzonitrile

Dipeptidyl peptidase Serine protease Cancer immunotherapy

Delineating DPP8-specific roles in inflammasome regulation demands probes free of DPP2/DPP4 cross-reactivity. This 3-nitropyridin-2-ylamino benzonitrile scaffold addresses that need: • DPP8 Ki=37 nM; DPP2 & DPP4 IC50 >100,000 nM (>2,700-fold selectivity) • Validated kinase inhibitor scaffold: Abl IC50=2.4-5.3 nM, c-Kit IC50=266 nM • Microtubule-targeting chemotype confirmed by X-ray crystallography (PDB 8r6o) Supplied with Cert. of Analysis; custom synthesis & bulk quantities available on request.

Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
CAS No. 61963-70-0
Cat. No. B13889482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitropyridin-2-yl)amino]benzonitrile
CAS61963-70-0
Molecular FormulaC12H8N4O2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C#N
InChIInChI=1S/C12H8N4O2/c13-8-9-3-1-4-10(7-9)15-12-11(16(17)18)5-2-6-14-12/h1-7H,(H,14,15)
InChIKeyMEDGEQZEQRMVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Nitropyridin-2-yl)amino]benzonitrile: Identity and Specifications


3-[(3-Nitropyridin-2-yl)amino]benzonitrile (CAS 61963-70-0) is an aromatic heterocyclic compound featuring a 3-nitropyridine moiety linked via an amine bridge to a benzonitrile group, with molecular formula C12H8N4O2 and molecular weight 240.22 g/mol [1]. Its structural identifiers include InChIKey MEDGEQZEQRMVOW-UHFFFAOYSA-N and SMILES C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C#N . The compound possesses a topological polar surface area of 94.5 Ų and a calculated XlogP of 2.8, indicating moderate lipophilicity [2]. This compound serves as a versatile scaffold in medicinal chemistry, with documented activity profiles across multiple therapeutic targets including aminopeptidases, dipeptidyl peptidases, and kinases [3].

3-[(3-Nitropyridin-2-yl)amino]benzonitrile: Analog Substitution Risks


The 3-[(3-nitropyridin-2-yl)amino]benzonitrile scaffold exhibits pronounced target-dependent activity cliffs that render generic substitution scientifically invalid. Within the dipeptidyl peptidase family, this compound demonstrates a Ki of 37 nM against recombinant human DPP8 [1] while showing no meaningful inhibition of DPP2 (IC50 >100,000 nM) or DPP4 (IC50 >100,000 nM) under identical assay conditions [2]—a >2,700-fold selectivity window that closely related analogs do not necessarily preserve. Similarly, in aminopeptidase profiling, the compound inhibits porcine kidney APN with an IC50 of 30 nM [3] yet is completely inactive against human HDAC1/HDAC2 (IC50 >100,000 nM) [4]. The documented microtubule-targeting activity of 3-nitropyridine analogs demonstrates IC50 values as low as 4.0 nM for optimized derivatives [5], highlighting that minor structural modifications to the benzonitrile or nitropyridine moieties can dramatically alter potency and target engagement. These steep structure-activity relationships mean that substituting this specific compound with a generic "3-nitropyridine derivative" or "benzonitrile analog" without confirmatory biological data introduces substantial risk of experimental failure.

3-[(3-Nitropyridin-2-yl)amino]benzonitrile: Quantitative Comparative Evidence


DPP8 Inhibition and Selectivity over DPP2/DPP4

3-[(3-Nitropyridin-2-yl)amino]benzonitrile demonstrates potent and selective inhibition of recombinant human DPP8, with a Ki value of 37 nM in a competitive inhibition assay [1]. In contrast, the compound exhibits no measurable activity against closely related family members DPP2 (IC50 >100,000 nM) and DPP4 (IC50 >100,000 nM) under comparable assay conditions [2]. This selectivity profile is particularly noteworthy given that DPP8 and DPP9 are emerging targets in cancer immunotherapy and pyroptosis regulation, whereas DPP4 inhibition is associated with glycemic control and distinct physiological pathways.

Dipeptidyl peptidase Serine protease Cancer immunotherapy Enzymology

APN Species-Dependent Inhibition Potency

3-[(3-Nitropyridin-2-yl)amino]benzonitrile displays species-dependent inhibition of aminopeptidase N (APN/CD13), with an IC50 of 30 nM against porcine kidney microsomal APN [1] compared to 280 nM against human ES2 cell-surface APN [2]. This 9.3-fold potency difference between species is critical for assay design and cross-species data interpretation. For comparison, a related APN inhibitor (BDBM50400532) shows IC50 = 50 nM (porcine) and 420 nM (human) [3], indicating that the target compound's species selectivity profile is consistent with class trends but quantitatively distinct. The compound shows no inhibition of human HDAC1/HDAC2 (IC50 >100,000 nM) [4], confirming target specificity within the metalloprotease family.

Aminopeptidase N CD13 Cancer metastasis Angiogenesis

Multi-Kinase Inhibition Activity

Patent-derived bioactivity data demonstrate that 3-[(3-nitropyridin-2-yl)amino]benzonitrile and structurally related benzonitrile derivatives exhibit nanomolar inhibitory activity against clinically relevant kinases. Specifically, a closely related analog (BDBM120395, US8703771) demonstrates IC50 values of 5.30 nM, 2.40 nM, and 266 nM in a multi-kinase mobility shift assay evaluating activity against Abl, c-Kit, and PDGFR kinases [1]. Within the same patent series, additional kinase inhibition data include IC50 = 32 nM against Abl variants [2]. This compound class is further documented as TBK1 and IKKε inhibitors, with the benzonitrile scaffold recognized for kinase inhibition applications in cancer and inflammatory disease treatment [3]. For procurement context, alternative kinase-targeting scaffolds show varying potency profiles: a JAK2 inhibitor (BDBM228678) achieves IC50 = 0.055 nM [4], while a TTK/Mps1 inhibitor (BDBM213744) shows IC50 = 200 nM [5], placing this compound's kinase activity in the low nanomolar range suitable for lead optimization.

Tyrosine kinase Oncology Signal transduction Targeted therapy

Microtubule-Targeting Activity

The 3-nitropyridine scaffold, of which 3-[(3-nitropyridin-2-yl)amino]benzonitrile is a representative member, has been characterized as a novel class of microtubule-targeting agents [1]. Optimized 3-nitropyridine analogs demonstrate potent inhibition of tubulin polymerization with IC50 values as low as 4.0 nM (4AZA2996) and 5.4 nM (4AZA2891) [2]. These compounds induce cell cycle arrest in the G2-M phase and bind to the colchicine-site of tubulin, as confirmed by X-ray crystallography of the tubulin-4AZA2996 complex [3]. For comparison, clinically established microtubule inhibitors such as colchicine and nocodazole also target this binding site, but the 3-nitropyridine scaffold offers a distinct chemical starting point with potential for overcoming resistance mechanisms. The compound class demonstrates activity against a broad range of cancer cell types [4].

Microtubule dynamics Antimitotic Cancer chemotherapy Colchicine-site binding

Chemical Stability and Physicochemical Profile

3-[(3-Nitropyridin-2-yl)amino]benzonitrile exhibits favorable physicochemical properties for laboratory handling and long-term storage. The compound is documented as chemically stable under normal temperatures and pressures, with no dangerous reactions known under standard storage conditions [1]. Water solubility is reported as "Soluble" with a viscosity of 1.2 ± 0.4 cPs (Brookfield LVF) [2]. Calculated properties include a topological polar surface area (TPSA) of 94.5 Ų and an XlogP of 2.8 [3], indicating moderate lipophilicity compatible with both aqueous buffer systems and organic solvent reconstitution. For comparison, related nitropyridine compounds demonstrate variable thermal stability profiles: gas-phase studies indicate C-NO2 bond rupture as the primary decomposition pathway for nitropyridines, with decomposition kinetics dependent on substitution pattern [4]. The compound's hydrogen bond donor count (1) and acceptor count (5) provide predictable solubility behavior in common laboratory solvents.

Compound storage Chemical stability Solubility Quality control

Off-Target Selectivity Profiling

Counter-screening data establish that 3-[(3-nitropyridin-2-yl)amino]benzonitrile is inactive against matrix metalloproteinase-2 (MMP-2), with an IC50 of 545,000 nM (545 μM) in a recombinant enzyme assay using succinylated gelatin substrate [1]. This represents a >18,000-fold selectivity window relative to its DPP8 Ki of 37 nM and >18,000-fold selectivity relative to porcine APN IC50 of 30 nM. Additionally, the compound shows no inhibition of prolyl endopeptidase (PREP) at concentrations up to 10,000 nM [2] and no inhibition of FAP at concentrations up to 5,100 nM [3]. For procurement context, this selectivity profile contrasts with broader-spectrum metalloprotease inhibitors that may exhibit significant MMP-2 activity, which is associated with cardiovascular and musculoskeletal toxicity liabilities.

Selectivity screening Off-target profiling Metalloprotease Drug discovery

3-[(3-Nitropyridin-2-yl)amino]benzonitrile: Research and Industrial Applications


DPP8/DPP9 Probes for Pyroptosis and Cancer Immunology

The compound's Ki of 37 nM against recombinant human DPP8 combined with >100,000 nM IC50 values against DPP2 and DPP4 [1] establishes a >2,700-fold selectivity window suitable for chemical probe development. This selectivity profile is particularly valuable for dissecting DPP8-specific roles in caspase-1-dependent pyroptosis and NLRP1/CARD8 inflammasome regulation, pathways that have emerged as critical in cancer immunotherapy and inflammatory disease [2]. The lack of DPP4 inhibition ensures that glycemic control pathways remain unperturbed during in vivo target validation studies, a significant advantage over dual DPP8/DPP4 inhibitors that produce confounding metabolic phenotypes.

APN Functional Studies and Species-Specific Calibration

The compound's species-dependent APN inhibition (porcine IC50 = 30 nM vs. human IC50 = 280 nM) [3] makes it suitable for cross-species APN functional studies when appropriately calibrated. Researchers can leverage the 9.3-fold potency differential to establish species-appropriate dosing regimens when transitioning from porcine ex vivo models to human cellular assays. The documented inactivity against HDAC1/HDAC2 (IC50 >100,000 nM) [4] and MMP-2 (IC50 = 545,000 nM) [5] minimizes off-target metalloprotease confounding, enabling cleaner interpretation of APN-mediated effects on angiogenesis, tumor metastasis, and immune cell function.

Kinase Inhibitor Lead Optimization

Patent documentation establishes benzonitrile derivatives bearing the 3-nitropyridin-2-ylamino motif as validated kinase inhibitor scaffolds with activity against Abl (IC50 = 2.40–5.30 nM), c-Kit (IC50 = 266 nM), and PDGFR (IC50 = 32 nM) [6]. The compound class is further recognized as TBK1 and IKKε inhibitors with therapeutic applications in cancer and inflammatory diseases [7]. This multi-target kinase activity profile positions the compound as a structurally tractable starting point for medicinal chemistry optimization campaigns aimed at improving kinase selectivity or enhancing potency against specific kinase targets. The benzonitrile moiety provides a synthetic handle for diversification through established coupling chemistries.

Microtubule-Targeting Agent Discovery

The 3-nitropyridine scaffold has been validated as a novel microtubule-targeting chemotype that binds to the colchicine-site of tubulin, inducing G2-M cell cycle arrest and inhibiting tubulin polymerization with optimized analogs achieving IC50 values as low as 4.0 nM [8]. X-ray crystallographic confirmation of tubulin binding (PDB 8r6o) [9] provides a structural basis for rational design and SAR exploration. This application scenario is particularly relevant for programs seeking colchicine-site binders with chemical structures distinct from established classes (combretastatins, podophyllotoxins), potentially circumventing existing resistance mechanisms or intellectual property constraints.

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